molecular formula C9H5F6NO2 B14244651 2,6-Bis(trifluoromethyl)-4-nitrotoluene

2,6-Bis(trifluoromethyl)-4-nitrotoluene

Cat. No.: B14244651
M. Wt: 273.13 g/mol
InChI Key: TTWTUBATGCUQFX-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-nitrotoluene is a nitroaromatic compound characterized by a toluene backbone substituted with a nitro (-NO₂) group at the para position (C4) and two trifluoromethyl (-CF₃) groups at the ortho positions (C2 and C6). The trifluoromethyl groups are strong electron-withdrawing substituents, which significantly influence the compound’s electronic structure, solubility, and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H5F6NO2

Molecular Weight

273.13 g/mol

IUPAC Name

2-methyl-5-nitro-1,3-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F6NO2/c1-4-6(8(10,11)12)2-5(16(17)18)3-7(4)9(13,14)15/h2-3H,1H3

InChI Key

TTWTUBATGCUQFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)-4-nitrotoluene typically involves the nitration of 2,6-Bis(trifluoromethyl)toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of 2,6-Bis(trifluoromethyl)-4-nitrotoluene follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: 2,6-Bis(trifluoromethyl)-4-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2,6-Bis(trifluoromethyl)-4-nitrobenzoic acid or 2,6-Bis(trifluoromethyl)-4-nitrobenzaldehyde.

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-nitrotoluene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(trifluoromethyl)-4-nitrotoluene is primarily determined by its functional groups. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the compound. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, influencing its interactions with other molecules and potential biological targets.

Comparison with Similar Compounds

Structural and Electronic Differences

Key Compounds for Comparison :

  • 2,6-Dinitrotoluene (2,6-DNT) : Features two nitro groups at C2 and C4.
  • 4-Nitrotoluene (4-NT) : Contains a single nitro group at C3.
  • 2,4-Dinitrotoluene (2,4-DNT) : Nitro groups at C2 and C4.

Substituent Effects :

  • Electron-Withdrawing Capacity: The -CF₃ groups in 2,6-Bis(trifluoromethyl)-4-nitrotoluene are more electron-withdrawing than nitro (-NO₂) or methyl (-CH₃) groups, leading to reduced electron density on the aromatic ring. This enhances stability against nucleophilic attack but may increase susceptibility to electrophilic substitution.

Physicochemical Properties

Property 2,6-Bis(trifluoromethyl)-4-nitrotoluene* 2,6-DNT 4-NT
Molecular Formula C₉H₅F₆NO₂ C₇H₆N₂O₄ C₇H₇NO₂
Molecular Weight (g/mol) 277.14 182.13 137.14
Melting Point (°C) Not reported 64–66 51–53
Boiling Point (°C) Not reported 285 (decomposes) 238
Log P (Octanol-Water) Estimated ~3.5 (CF₃ increases hydrophobicity) 1.76 2.10

*Predicted values based on structural analogs.

Detection and Analytical Performance

Nitroaromatics are commonly detected via molecularly imprinted polymers (MIPs) or luminescent sensors.

  • Selectivity : Sensors for 2,6-DNT and 4-NT show cross-reactivity with other nitroaromatics (e.g., 1,3-DNB, TNT) due to similar functional groups . The -CF₃ groups in 2,6-Bis(trifluoromethyl)-4-nitrotoluene may improve specificity in detection systems by introducing unique steric/electronic signatures.
  • Detection Limits : For 2,6-DNT and 4-NT, typical method reporting limits in water are <0.01 µg/L and <0.2 µg/L, respectively . Fluorinated analogs may require modified analytical protocols due to higher hydrophobicity.

Toxicity and Environmental Impact

  • Genotoxicity: 2,6-DNT and 4-NT induce DNA single-strand breaks in rat germ cells at concentrations ≥10 µmol/L .
  • Carcinogenicity: 2,4-DNT and 2,6-DNT are classified as probable human carcinogens (IARC Group 2B) . Fluorinated nitroaromatics may exhibit different carcinogenic profiles due to altered reactivity and persistence.

Environmental Persistence and Remediation

  • Degradation: Nitroaromatics like 2,6-DNT undergo microbial reduction under anaerobic conditions, forming amino derivatives . The stability of -CF₃ groups may hinder biodegradation, leading to longer environmental persistence.
  • Regulatory Limits : 2,6-DNT and 4-NT are regulated in drinking water with stringent limits (e.g., EPA MCLs for DNTs = 0.05 mg/L) . Fluorinated derivatives may require updated guidelines due to unique physicochemical properties.

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